ethyl pteridine-4-carboxylate
Description
Overview of the Pteridine (B1203161) Heterocyclic System in Chemical Research
The pteridine ring system, a heterocyclic compound formed by the fusion of a pyrimidine (B1678525) and a pyrazine (B50134) ring, holds a significant position in chemical and biological research. ijrpr.comderpharmachemica.com Its chemical formula is C₆H₄N₄. orientjchem.org Pteridines are aromatic compounds that are fundamental to numerous biological processes. derpharmachemica.comorientjchem.org Naturally occurring pteridine derivatives, such as pterins, lumazines, and isoalloxazines, are ubiquitous in living organisms. ijrpr.comderpharmachemica.com For instance, vital biomolecules like folic acid (a B vitamin) and riboflavin (B1680620) (vitamin B2) contain a pteridine nucleus. ijrpr.comijfmr.com These compounds are crucial for essential metabolic pathways, including the synthesis of amino acids and nucleic acids. derpharmachemica.comnumberanalytics.com
The diverse biological roles of pteridines have established them as a "privileged scaffold" in medicinal chemistry. orientjchem.orgresearchgate.net The pteridine core is present in several clinically important drugs, such as the anticancer agent methotrexate (B535133) and the diuretic triamterene. ijrpr.comorientjchem.org Researchers have extensively investigated pteridine derivatives for a wide range of potential therapeutic applications, including anti-inflammatory, antimicrobial, antitumor, and antioxidant activities. ijrpr.comnih.gov The ability to modify the pteridine ring with various substituents allows chemists to fine-tune its biological and chemical properties, making it a versatile platform for drug discovery and development. orientjchem.orgontosight.ai
Historical Context of Research on Ethyl Pteridine-4-carboxylate and Related Pteridine Derivatives
The systematic study of pteridine chemistry gained significant momentum in the mid-20th century, driven by the discovery of the biological importance of folic acid and the development of early pteridine-based drugs. science.org.au A key figure in this field was Adrien Albert, who, after 1949, focused his research on purine (B94841) and pteridine chemistry. science.org.auanu.edu.au This era was marked by the introduction of effective anti-leukemia drugs like 6-mercaptopurine (B1684380) and methotrexate, which spurred deeper investigation into related heterocyclic systems. science.org.au
Albert's work was foundational in understanding the chemical properties of pteridines, including their solubility and stability. rsc.org His research group was responsible for the first preparation of this compound, a landmark achievement as it was the first monosubstituted pteridine with a potent electron-withdrawing group to be synthesized. rsc.org This synthesis and the subsequent study of its derivatives, such as the 2-substituted versions, were detailed in a series of papers that explored the unique chemical behaviors of these new compounds. rsc.orgrsc.org These early studies provided critical insights into the reactivity of the pteridine nucleus, particularly its susceptibility to covalent hydration, a phenomenon Albert and his team investigated extensively. science.org.aursc.org The International Pteridine Symposia, which began in the mid-1950s, provided a regular forum for the growing community of researchers, including pioneers like Albert, to share their findings on the chemistry and biology of pteridines and folic acid derivatives. bgu.ac.ilpageplace.de
Rationale for Comprehensive Academic Investigation of this compound
The primary rationale for the in-depth academic study of this compound stems from its unique electronic structure. As the first monosubstituted pteridine to be prepared with a strongly electron-withdrawing carboxylate group, it serves as a crucial model compound for investigating the fundamental reactivity of the electron-deficient pteridine ring system. rsc.org
A significant focus of research has been its pronounced tendency to undergo covalent hydration. rsc.org Studies have shown that this compound readily adds two molecules of water or ethanol (B145695) across its 5,6- and 7,8-bonds, forming stable, isolable dihydrated or diethanolated species. rsc.org This behavior is a direct consequence of the electron-withdrawing ester group, which enhances the electrophilicity of the pyrazine ring carbons. The study of this compound and its methyl-substituted analogs has allowed for a detailed examination of how substituents influence the position and extent of hydration. rsc.org For example, while ethyl 6- and 7-methylpteridine-4-carboxylates also form dihydrated species, the 6,7-dimethyl derivative is only slightly hydrated at equilibrium, demonstrating the steric and electronic effects of substituents on this reaction. rsc.org
Furthermore, investigating 2-substituted derivatives of this compound has provided deeper insights into how different functional groups (such as chloro, hydroxy, amino, or thiol groups) modulate the hydration process, with some derivatives being obtained exclusively as hydrated species. rsc.org This body of research is academically significant because it elucidates the principles of nucleophilic addition in π-deficient heteroaromatic systems, a fundamental concept in heterocyclic chemistry.
Compound Data
Below are tables detailing the chemical properties and identifiers for compounds mentioned in this article.
Table 1: this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₄O₂ |
| IUPAC Name | This compound |
| Molecular Weight | 204.19 g/mol |
| CAS Number | 20013-39-0 |
Table 2: Related Compounds
| Compound Name | Molecular Formula | IUPAC Name |
|---|---|---|
| Pteridine | C₆H₄N₄ | Pteridine |
| Ethyl pyrimidine-4-carboxylate | C₇H₈N₂O₂ | ethyl pyrimidine-4-carboxylate nih.gov |
| Ethyl 4-piperidinecarboxylate | C₈H₁₅NO₂ | ethyl piperidine-4-carboxylate chemicalbook.comnih.gov |
| Methotrexate | C₂₀H₂₂N₈O₅ | N-(4-{(2,4-diaminopteridin-6-yl)methylamino}benzoyl)-L-glutamic acid |
| Folic Acid | C₁₉H₁₉N₇O₆ | (2S)-2-{[4-({(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl}amino)benzoyl]amino}pentanedioic acid |
| Riboflavin | C₁₇H₂₀N₄O₆ | 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4(3H,10H)-dione |
Structure
2D Structure
3D Structure
Properties
CAS No. |
16008-51-8 |
|---|---|
Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
ethyl pteridine-4-carboxylate |
InChI |
InChI=1S/C9H8N4O2/c1-2-15-9(14)7-6-8(13-5-12-7)11-4-3-10-6/h3-5H,2H2,1H3 |
InChI Key |
IJRYLHLFMASLPX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC=NC2=NC=CN=C12 |
Canonical SMILES |
CCOC(=O)C1=NC=NC2=NC=CN=C12 |
Synonyms |
4-Pteridinecarboxylic acid ethyl ester |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Pteridine 4 Carboxylate and Its Derivatives
Direct Synthesis of Ethyl Pteridine-4-carboxylate
The direct synthesis of the parent compound, this compound, has been accomplished, marking the first preparation of a monosubstituted pteridine (B1203161) with a strong electron-withdrawing group. rsc.org This synthesis has paved the way for studying the unique chemical properties of such compounds.
Condensation Reactions Involving Pyrimidine (B1678525) Precursors
A predominant and versatile method for constructing the pteridine ring system is through the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. thieme-connect.denih.gov This approach, known as the Gabriel-Isay condensation, is a cornerstone of pteridine synthesis. thieme-connect.demdpi.com The nature of the 1,2-dicarbonyl species, which can include diketones, dialdehydes, and ketoaldehydes, largely dictates the functionalization of the resulting pteridine. mdpi.com
Specifically for this compound, pyrimidine-4,5-diamine can be condensed with glyoxal. thieme-connect.de The reaction of 4,5-diaminopyrimidines with aldehydes and hydrogen cyanide can also yield dihydropteridines, which are subsequently oxidized to the corresponding pteridines. thieme-connect.de Another strategy involves the reaction of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group, a method known as the Timmis reaction, which offers regioselective synthesis. nih.govmdpi.com
Optimization of Reaction Conditions and Media for Pteridine Ring Formation
The conditions under which the condensation reaction is performed can significantly influence the outcome, including the yield and the isomeric purity of the product. The choice of solvent and catalyst is crucial. For instance, the condensation of pyrimidine-4,5-diamine with ethyl pyruvate (B1213749) in 5 M hydrochloric acid at room temperature yields 7-methylpteridin-6(5H)-one, whereas conducting the reaction in water leads to the formation of 6-methylpteridin-7(8H)-one. thieme-connect.de
Microwave-assisted synthesis has emerged as an efficient method for preparing pteridine derivatives, offering reduced reaction times and improved yields compared to conventional heating. researchgate.net For example, the crucial SN2 substitution step in the synthesis of methotrexate (B535133) and its analogs, which can take days under traditional conditions, can be completed in as little as 20 minutes with microwave irradiation. researchgate.net
Synthesis of Substituted this compound Derivatives
The functionalization of the this compound scaffold is key to developing new compounds with specific properties. This can be achieved by either modifying the pteridine ring itself or by starting with appropriately substituted precursors.
Elaboration at the Pteridine Ring: Introduction of 2-Substituents
A variety of 2-substituted derivatives of this compound have been synthesized. These include derivatives with chloro, hydroxyl, ethoxy, amino, dimethylamino, mercapto, and methylthio groups at the 2-position. rsc.org The synthesis of these compounds often involves the use of a 2-substituted pyrimidine precursor in the condensation reaction. For example, 2,4-diaminopteridine (B74722) derivatives can be prepared by introducing the desired amino groups prior to the formation of the pteridine ring. nih.govtandfonline.com This often involves the 5-nitrosation of a 2,4-diaminopyrimidine, followed by reduction and cyclization. nih.govtandfonline.com
The reactivity of the pteridine ring allows for nucleophilic substitution, particularly at positions activated by the electron-withdrawing nature of the nitrogen atoms. herts.ac.uk However, direct nucleophilic substitution on the unsubstituted pteridine ring is less common than using substituted precursors with good leaving groups. herts.ac.uk
Synthesis of Methylated this compound Derivatives
Methylated derivatives of this compound, such as ethyl 6-methylpteridine-4-carboxylate, ethyl 7-methylpteridine-4-carboxylate, and ethyl 6,7-dimethylpteridine-4-carboxylate, have been synthesized. rsc.org These compounds are typically prepared through the condensation of 4,5-diaminopyrimidine with the corresponding methylated 1,2-dicarbonyl compounds. For instance, reaction with methylglyoxal (B44143) can yield a 7-methyl derivative. derpharmachemica.com The regioselectivity of this reaction can sometimes be controlled by the reaction conditions. derpharmachemica.com
The synthesis of 1-methyl-6-((2-(aryl-(heteryl-))-2-oxoethyl) pteridine-2,4,7(1H,3H,8H)-triones has been achieved via a [4+2]-cycloaddition of 1-methyl-5,6-diaminouracil with ethyl 4-aryl(heteryl)-2,4-dioxobutanoates. researchgate.net This reaction proceeds regioselectively under reflux in acetic acid. researchgate.net
Multi-Component Reactions for Pteridine Scaffold Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds like the pteridine ring system. While specific examples for the direct multi-component synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs are applied in pteridine synthesis. For example, the synthesis of pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,4aH)-triones has been achieved through a one-pot reaction involving 6-amino-1,3-dimethyluracil, aromatic aldehydes, and urea (B33335) or thiourea. rsc.org This demonstrates the potential for MCRs to rapidly generate diverse pteridine-related structures. The Timmis reaction, which involves the condensation of a 5-nitroso-6-aminopyrimidine with a methylene-containing compound, can also be considered a type of multi-component approach. nih.govmdpi.com
Advanced Synthetic Strategies and Novel Approaches
The development of sophisticated synthetic methodologies for pteridine derivatives is driven by their significant biological activities. Advanced strategies focus on achieving high levels of control over the molecular architecture, particularly concerning the arrangement of substituents and the construction of complex, fused-ring systems. These approaches are critical for generating novel compounds with tailored properties.
Stereoselective and Regioselective Synthesis Pathways
Achieving stereoselectivity and regioselectivity is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules from simple precursors. In pteridine chemistry, these principles are applied to control the orientation of substituents on the pteridine core and to direct the formation of specific isomers during ring synthesis.
Regioselective Synthesis:
Regioselectivity in pteridine synthesis often involves the controlled condensation of unsymmetrical precursors. The reaction of 5,6-diaminopyrimidines with unsymmetrical 1,2-dicarbonyl compounds is a classic and effective method where the final position of substituents on the pyrazine (B50134) ring is determined by the nature of the reactants and reaction conditions.
A notable example is the regioselective [4+2]-cycloaddition reaction between 1-methyl-5,6-diaminouracil and ethyl 4-aryl(heteryl)-2,4-dioxobutanoates. This reaction proceeds by refluxing the starting materials in acetic acid for 60 minutes to yield 1-methyl-6-((2-(aryl-(heteryl-))-2-oxoethyl)pteridine-2,4,7(1H,3H,8H)-triones. researchgate.net The reaction occurs with high regioselectivity, demonstrating a powerful method for assembling substituted pteridine systems. researchgate.net
Another regioselective approach involves the reaction of methylglyoxal with 2-phenylpyrimidine-4,5,6-triamine. In the presence of potassium acetate, the reaction yields the 7-methyl derivative. However, when hydrazine (B178648) is present, the 6-methyl derivative is isolated as the sole product, highlighting the critical role of reaction conditions in directing the regiochemical outcome. researchgate.net
The synthesis of 6-substituted pterins can also be achieved with regioselectivity through the condensation of sugar phenylhydrazones with 5,6-diaminopyrimidines under mild acidic conditions. orientjchem.org Furthermore, the cyclization of S-alkylated pteridines can proceed regioselectively; for instance, 2-thiopteridine derivatives cyclize at the N3 position in the presence of polyphosphoric acid to form thiazolo-pteridine adducts, a result attributed to the higher electron density at N3 compared to N1. herts.ac.uk
A novel two-step synthesis for methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates has been developed, which involves the acylation of hydrazines with methyl malonyl chloride followed by cyclization. nih.gov While not a direct synthesis of a pteridine, this methodology for creating substituted heterocyclic carboxylates showcases advanced regioselective control that is conceptually relevant to the synthesis of complex pteridine derivatives. nih.gov
| Precursors | Reagents/Conditions | Product | Selectivity | Reference |
| 1-Methyl-5,6-diaminouracil and ethyl 4-aryl-2,4-dioxobutanoates | Acetic acid, reflux | 1-Methyl-6-((2-aryl-2-oxoethyl)pteridine-2,4,7(1H,3H,8H)-triones | Regioselective | researchgate.net |
| 2-Phenylpyrimidine-4,5,6-triamine and Methylglyoxal | Potassium acetate | 7-Methyl derivative | Regiospecific | researchgate.net |
| 2-Phenylpyrimidine-4,5,6-triamine and Methylglyoxal | Hydrazine | 6-Methyl derivative | Regiospecific | researchgate.net |
| 5,6-Diaminopyrimidines and Sugar phenylhydrazones | Mild acidic conditions | 6-Substituted pterins | Regioselective | orientjchem.org |
| 2-Thiopteridine derivatives (e.g., Pteridine 21) | Polyphosphoric acid | Thiazolo-pteridine adducts (e.g., Adducts 24, 25) | Regioselective (at N3) | herts.ac.uk |
Stereoselective Synthesis:
While information on the direct stereoselective synthesis of the pteridine core is limited, stereocontrol is crucial in the synthesis of derivatives with chiral side chains. Methodologies for achieving this include the use of chiral auxiliaries, asymmetric catalysis, and starting from chiral precursors.
An example of a stereoselective synthesis leading to a complex heterocyclic system is the preparation of C4-substituted benzo[a]quinolizidines. nih.gov This multi-step process begins with an aerobic DDQ-catalyzed allylation, followed by a cross-metathesis reaction, and culminates in a palladium-catalyzed hydrogenation that facilitates alkene reduction, deprotection, and intramolecular reductive amination in a single step. nih.gov This final cyclization step yields the desired tricyclic products as single diastereomers, demonstrating a high degree of stereoselectivity. nih.gov Although this example does not directly involve a pteridine ring, the catalytic and stereocontrolled strategies are applicable to the synthesis of complex, chirally-defined pteridine derivatives.
Annulation of Heterocyclic Fragments to Pteridine Moiety
Annulation, the process of building a new ring onto an existing one, is a powerful strategy for creating polycyclic and fused heterocyclic systems based on the pteridine scaffold. These extended π-systems often exhibit unique chemical and photophysical properties.
A key reactive feature of this compound is the electron-deficient nature of its pyrazine ring, which makes it susceptible to nucleophilic attack. This reactivity can be harnessed for annulation reactions. Nucleophiles containing two functional groups can add across the 5,6- and 7,8-bonds of this compound. researchgate.net This process can involve a single molecule of the nucleophilic addendum, resulting in the formation of new three- or four-ring heterocyclic systems. researchgate.net
Specific examples of annulation include the synthesis of furo[3,2-g]pteridines and pyrano[3,2-g]pteridines. The furo[3,2-g]pteridine system has been synthesized via the dehydration of 1-methyl-6-(2-oxo-2-arylethyl)pteridine-2,4,7(1H,3H,8H)-triones. researchgate.net Similarly, pyrano[3,2-g]pteridines have been prepared by condensing 5,6-diamino-2-methoxypyrimidin-4(3H)-ones with protected pentose (B10789219) phenylhydrazones of various sugars like D-ribose, D/L-xylose, and D/L-arabinose. researchgate.net
Another effective annulation method involves the reaction of 5,6-diaminopyrimidines with dimethyl acetylenedicarboxylate (B1228247) (DMAD). Refluxing these reactants in methanol (B129727) leads directly to the corresponding fused pteridine system in a single step. researchgate.net
Furthermore, the cyclization of pteridine derivatives bearing appropriate side chains can lead to annulated products. For example, 2-substituted pteridines (Compound 22, 23), prepared by S-alkylation of a 2-thiopteridine (Compound 21), can be cyclized in the presence of polyphosphoric acid to yield thiazolo-pteridine derivatives (Compound 24, 25). herts.ac.uk This intramolecular cyclization represents a regioselective annulation process. herts.ac.uk
| Pteridine Precursor/Starting Material | Reactant/Reagent | Resulting Fused System | Reference |
| This compound | Nucleophiles with two functional groups | Three or four-ring heterocyclic systems | researchgate.net |
| 1-Methyl-6-(2-oxo-2-arylethyl)pteridine-2,4,7(1H,3H,8H)-triones | Dehydration | Furo[3,2-g]pteridine | researchgate.net |
| 5,6-Diaminopyrimidines | Dimethyl acetylenedicarboxylate (DMAD) | Fused Pteridines (e.g., Compound 48) | researchgate.net |
| 5,6-Diamino-2-methoxypyrimidin-4(3H)-ones | Protected pentose phenylhydrazones | Pyrano[3,2-g]pteridines | researchgate.net |
| 2-Thiopteridine derivatives | Polyphosphoric acid | Thiazolo-pteridine | herts.ac.uk |
Reactivity and Mechanistic Pathways of Ethyl Pteridine 4 Carboxylate
Nucleophilic Addition Reactions of the Pteridine (B1203161) Ring System
The electron-withdrawing effect of the four nitrogen atoms in the bicyclic pteridine core significantly reduces its aromaticity, rendering the ring carbons highly electrophilic and prone to nucleophilic addition. This reactivity is a hallmark of the pteridine system in ethyl pteridine-4-carboxylate.
Covalent Hydration Phenomena Across 5,6- and 7,8-Bonds
This compound readily undergoes covalent hydration, a phenomenon where water molecules add across the double bonds of the pteridine ring. Research has demonstrated that this compound, along with its 7-methyl- and 6,7-dimethyl-derivatives, can be converted into covalently dihydrated species. In these forms, two molecules of water add across the 5,6- and 7,8-bonds of the pteridine nucleus rsc.org. These dihydrates are stable enough to be isolated in pure solid form.
The formation of these stable dihydrates can be achieved through two primary methods: directly from the anhydrous pteridine or via a synthetic route starting from ethyl 5,6-diaminopyrimidine-4-carboxylate that bypasses the formation of the anhydrous pteridine intermediate. Notably, in at least one documented case, different stereoisomers of a hydrate (B1144303) have been successfully isolated, indicating the stereochemical complexity of this hydration process. The structural characterization of these hydrated species has been substantiated through various spectroscopic techniques, including ultraviolet (UV), infrared (IR), proton nuclear magnetic resonance (¹H NMR), and mass spectrometry.
Adduct Formation with Alcoholic Solvents (e.g., Ethanolates)
Similar to its reactivity with water, this compound readily forms adducts with alcoholic solvents. Specifically, it has been shown to react with ethanol (B145695), adding two molecules across the 5,6- and 7,8-bonds to yield a stable and isolable diethanolate rsc.org. This reaction underscores the high susceptibility of the electron-deficient pteridine ring to attack by oxygen nucleophiles. The formation of such stable adducts with a common solvent like ethanol highlights the pronounced electrophilic character of the pteridine core in this particular carboxylate derivative.
Reactions with Bifunctional Nucleophiles: Formation of Fused Polycyclic Systems (e.g., Dioxino-, Dithiino-, Pyrazino-, Quinoxalino-pteridines)
The reaction of pteridine precursors with bifunctional nucleophiles is a common strategy for the synthesis of fused polycyclic systems. For instance, the condensation of o-phenylenediamine (B120857) with various derivatives can lead to the formation of quinoxaline (B1680401) structures. While direct reactions of this compound with bifunctional nucleophiles to form fused systems like dioxino-, dithiino-, pyrazino-, or quinoxalino-pteridines are not extensively detailed in readily available literature, the general reactivity of the pteridine ring suggests such transformations are plausible.
The Gabriel-Isay synthesis, a classical method for pteridine formation, involves the cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. This principle of condensing a diamine with a dicarbonyl species is mirrored in the synthesis of quinoxalines from o-phenylenediamines. For example, the reaction of o-phenylenediamine with dicarboxylic acids or their derivatives is a known route to 2-substituted benzimidazoles, which share structural motifs with quinoxalines. These established synthetic routes for related heterocyclic systems provide a conceptual framework for the potential, yet underexplored, reactions of this compound with bifunctional nucleophiles to generate more complex, fused heterocyclic structures.
Substitutional Chemistry of this compound
While addition reactions are prominent, this compound also participates in substitution reactions, allowing for the modification of the pteridine ring at both carbon and nitrogen atoms.
Nucleophilic Substitution at Ring Carbon Atoms
General mechanisms for nucleophilic substitution can be either unimolecular (SN1), proceeding through a carbocation intermediate, or bimolecular (SN2), involving a single concerted step with backside attack of the nucleophile. For aromatic systems like pteridine, the SNAr mechanism is more common, which typically proceeds via an addition-elimination pathway involving a Meisenheimer-like intermediate. While specific examples of nucleophilic substitution at the ring carbons of this compound are not extensively documented, the general principles of SNAr reactions on electron-poor heteroaromatic systems suggest that if a good leaving group were present on the pteridine ring, it would be susceptible to displacement by a variety of nucleophiles.
Substitution at Ring Nitrogen Atoms (e.g., Alkylation at N3)
The nitrogen atoms in the pteridine ring, possessing lone pairs of electrons, can also act as nucleophiles and undergo substitution reactions, most notably alkylation. The regioselectivity of such reactions can be influenced by both steric and electronic factors. In related heterocyclic systems, such as quinazolinones, N3-alkylation has been shown to be a feasible and regioselective process. For instance, the N3-alkylation of 2-chloro-4(3H)-quinazolinone has been optimized to achieve exclusive formation of the N-alkylated isomer, providing a scaffold for further molecular diversification rsc.org.
In the context of pteridines, studies on the alkylation of adenine, a structurally related purine (B94841), have shown that the N3 position is a significant site for alkylation in double-stranded DNA nih.gov. This suggests that the N3 position in the pteridine ring of this compound could also be a target for alkylating agents. The introduction of an alkyl group at a ring nitrogen can have a stabilizing effect on certain tautomeric forms of the pteridine ring. While direct and specific studies on the N3-alkylation of this compound are limited, the precedent set by related heterocyclic systems indicates that this is a viable pathway for the derivatization of this compound.
Chemical Derivatization of the Ester Group (e.g., Hydrolysis to Carboxylic Acid, Amidation)
The ester group at the 4-position of the pteridine ring is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. Common transformations include hydrolysis to the corresponding carboxylic acid and amidation to form carboxamides.
Hydrolysis to Pteridine-4-carboxylic Acid: The ethyl ester of pteridine-4-carboxylate can be hydrolyzed to its corresponding carboxylic acid under alkaline conditions. This saponification reaction is a standard transformation for esters and proceeds via nucleophilic acyl substitution.
Amidation: The ester can be converted to the corresponding amide through reaction with ammonia (B1221849) or primary/secondary amines. This process, known as ammonolysis or aminolysis, provides a route to pteridine-4-carboxamides. For instance, treatment of this compound with ammonia can yield pteridine-4-carboxamide, while reaction with ethylamine (B1201723) can produce N-ethylpteridine-4-carboxamide.
Table 1: Chemical Derivatization of the Ester Group of this compound
| Product | Reagents and Conditions | Yield (%) | Reference |
| Pteridine-4-carboxylic acid | Alkaline saponification of the corresponding ethyl esters. | Not specified | cy7-5-azide.com |
| Pteridine-4-carboxamide | Cyclization of 3-formamidopyrazine-2-carbaldehyde with ammonia. | Not specified | rsc.org |
| N-Ethylpteridine-4-carboxamide | Synthesis from this compound and ethylamine. | Not specified | rsc.org |
Reduction and Oxidation Reactions of the Pteridine Core
The pteridine ring system is redox-active and can undergo both reduction and oxidation reactions, leading to a variety of saturated and oxidized derivatives.
Formation of Tetrahydropteridine-4-carboxylate Derivatives via Reduction
The pteridine core of this compound can be reduced to form tetrahydropteridine derivatives. This transformation is significant as tetrahydropterins are important cofactors in various biological systems. Catalytic hydrogenation is a common method to achieve this reduction. For instance, the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters has been achieved through catalytic hydrogenation, suggesting that similar methods could be applied to pteridine systems nih.gov. The reduction of the aromatic nitro group followed by cyclization and further reduction steps in a tandem sequence highlights a potential strategy for creating saturated heterocyclic systems from functionalized aromatic precursors nih.gov.
Table 2: Formation of Tetrahydropteridine-4-carboxylate Derivatives via Reduction
| Starting Material | Reagent/Catalyst | Product | Reaction Conditions | Yield (%) | Reference |
| Methyl (2-nitrophenyl)acetate derivative | H₂, Pd/C | Methyl (+/-)-1-methyl-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylate | Tandem reduction-reductive amination | High | nih.gov |
| Ethyl levulinate | Zirconium-based MOFs, isopropanol | γ-valerolactone | Catalytic transfer hydrogenation, 130-200 °C, 2 h | Up to 92.7 | rsc.org |
Oxidative Transformations of Pteridine Structures
The pteridine nucleus can undergo various oxidative transformations. For instance, the oxidation of tetrahydropteridine cofactors is a key step in enzymatic hydroxylation reactions. Studies on the oxidation of 2-amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine (B1658461) by atmospheric oxygen or a hydrogen peroxide-peroxidase system have been conducted to understand these processes nih.gov. The oxidative degradation of tetrahydrobiopterin (B1682763) by biological oxidants such as peroxidase/H₂O₂ can lead to the formation of 7,8-dihydro-L-biopterin and other oxidized pterins nih.gov. Furthermore, the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine with hydrogen peroxide has been shown to yield the corresponding N-oxyl radical, indicating the potential for oxidation at nitrogen centers within heterocyclic systems under specific conditions google.com.
Ring Fission and Rearrangement Pathways
The pteridine ring system, under certain conditions, can undergo ring-opening and rearrangement reactions. Acid-catalyzed decomposition is a known pathway for the cleavage of certain heterocyclic compounds nih.gov. For pteridines, acid hydrolysis of 2-acetamido-3-acetoxymethylpyrazine has been shown to yield 2-acetoxymethyl-3-aminopyrazine, indicating a cleavage and rearrangement of the pyrazine (B50134) ring portion of a related system rsc.org.
The Bamberger rearrangement, a well-known reaction of phenylhydroxylamines in strong aqueous acid to form 4-aminophenols, provides a classic example of an acid-catalyzed rearrangement involving a nitrogen-containing aromatic ring wikipedia.orgbeilstein-journals.org. While not a direct analogue, the principles of protonation and nucleophilic attack leading to rearrangement could be relevant to understanding potential rearrangement pathways of substituted pteridines under acidic conditions.
Structural Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within ethyl pteridine-4-carboxylate.
¹H NMR: The proton NMR spectrum of this compound and its derivatives reveals characteristic signals for the protons on the pteridine (B1203161) ring system and the ethyl ester group. For instance, in derivatives of this compound, the protons on the pteridine ring typically appear as low-field signals, reflecting the electron-deficient nature of the aromatic system. The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their coupling providing clear evidence of their connectivity. Studies have shown that covalent hydration of the pteridine ring leads to a significant upfield shift of the signals for the protons in the affected ring.
Below is an interactive table summarizing typical ¹H and ¹³C NMR chemical shifts for moieties found in this compound derivatives.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Pteridine Ring Protons | 9.15 - 9.80 | 125 - 170 |
| Ester Methylene (-OCH₂-) | ~4.0 - 4.5 (quartet) | 60 - 80 |
| Ester Methyl (-CH₃) | ~1.0 - 1.5 (triplet) | 10 - 50 |
| Ester Carbonyl (C=O) | Not Applicable | 165 - 190 |
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key structural features.
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1700-1750 cm⁻¹. The exact position of this band can be influenced by the electronic effects of substituents on the pteridine ring. Other significant absorptions include C-H stretching vibrations from the aromatic pteridine ring and the aliphatic ethyl group, as well as C-N and C=C stretching vibrations within the heterocyclic ring system. The presence of N-H bonds in hydrated or substituted derivatives would also give rise to characteristic stretching vibrations.
An interactive table of key IR absorption frequencies for this compound is provided below.
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| Carbonyl (Ester) | C=O Stretch | 1700 - 1750 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| C-O (Ester) | C-O Stretch | 1000 - 1300 |
| Aromatic Ring | C=C and C=N Stretches | 1400 - 1600 |
Electronic Spectroscopy: Ultraviolet-Visible (UV) Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pteridine ring system, being an extended aromatic heterocycle, exhibits characteristic UV absorption bands. The UV spectrum of this compound is influenced by the electronic structure of the pteridine core and the attached carboxylate group.
Typically, pteridine derivatives show multiple absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions. The position and intensity of these bands are sensitive to the substitution pattern on the pteridine ring and the solvent used for the measurement. These studies are useful for confirming the presence of the pteridine chromophore and for investigating interactions with other molecules.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak (M⁺) provides the exact molecular weight of the compound. The fragmentation of the molecular ion under electron ionization (EI) or other ionization methods yields a series of fragment ions. A common fragmentation pathway for esters involves the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. For this compound, characteristic fragmentation would likely involve the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene molecule (C₂H₄) via a McLafferty rearrangement, if applicable. The fragmentation of the pteridine ring itself can also provide valuable structural information. libretexts.orglibretexts.org
An interactive data table showing potential fragmentation patterns is presented below.
| Fragment Ion | m/z (mass-to-charge ratio) | Possible Neutral Loss |
| [M - C₂H₅O]⁺ | M - 45 | Ethoxy radical |
| [M - C₂H₄]⁺ | M - 28 | Ethylene |
| [M - CO₂C₂H₅]⁺ | M - 73 | Carboethoxy radical |
Computational Chemistry and Theoretical Investigations of Ethyl Pteridine 4 Carboxylate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic properties and reactivity of pteridine (B1203161) systems. tandfonline.comnih.gov While specific DFT studies on ethyl pteridine-4-carboxylate are not extensively reported in the literature, the principles from related pteridine derivatives can be extrapolated.
DFT calculations on pteridine derivatives typically involve geometry optimization to find the most stable conformation, followed by the calculation of various molecular descriptors. tandfonline.com These descriptors provide insights into the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. mdpi.com
Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map are calculated to identify electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov For pteridines, the nitrogen atoms of the pyrazine (B50134) ring generally exhibit high electron density, making them prone to protonation and other electrophilic interactions. Conversely, the carbon atoms in the pyrazine ring are electron-deficient and thus susceptible to nucleophilic attack. herts.ac.uk
Table 1: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |
Theoretical Studies of Tautomeric Equilibria in Pteridine Derivatives
Tautomerism is a significant feature of pteridine chemistry, and computational methods have been employed to study the relative stabilities of different tautomeric forms. For pteridines, lactam-lactim and amino-imino tautomerism are common. The position of substituents and the solvent environment can significantly influence the tautomeric equilibrium.
Theoretical studies on related heterocyclic systems have shown that the relative energies of tautomers can be calculated with high accuracy using methods like DFT and Møller-Plesset perturbation theory (MP2). mdpi.com These calculations typically involve optimizing the geometry of each tautomer and then computing their single-point energies at a higher level of theory. The inclusion of solvent effects, either through implicit continuum models or explicit solvent molecules, is often crucial for obtaining results that are consistent with experimental observations.
For this compound, which possesses a carbonyl group, the potential for keto-enol tautomerism exists, although the keto form is generally predominant in pteridinones. herts.ac.uk The presence of the ethyl carboxylate group at the C4 position can influence the electron distribution in the pteridine ring system and thereby affect the tautomeric preferences.
Mechanistic Studies of Covalent Adduct Formation and Stability
A hallmark of the reactivity of this compound is its propensity to undergo covalent addition of nucleophiles, particularly water, across the C5-N6 and C7-N8 double bonds. rsc.org The presence of the strongly electron-withdrawing ethyl carboxylate group at the C4 position significantly activates the pteridine ring towards such additions. rsc.org
Experimental studies have shown that this compound readily forms a stable dihydrate in aqueous solutions. rsc.org Computational studies can provide a mechanistic understanding of this process. The reaction likely proceeds through a stepwise addition of water molecules. The initial step would involve the nucleophilic attack of a water molecule on one of the electron-deficient carbon atoms of the pyrazine ring, followed by proton transfer and a second nucleophilic attack.
Theoretical calculations can be used to map the potential energy surface of the reaction, identifying transition states and intermediates. The calculated activation energies for each step can reveal the reaction mechanism and the rate-determining step. The stability of the resulting covalent adducts can also be assessed by calculating the reaction energies.
Structure-Reactivity Relationships from Computational Models: Influence of Substituents on Chemical Behavior
Computational models are powerful tools for investigating structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically varying substituents on the pteridine ring and calculating their effects on electronic properties and reactivity, a deeper understanding of their chemical behavior can be obtained.
In the case of pteridine-4-carboxylates, the introduction of methyl groups at the C6 and C7 positions has been shown to influence the extent of covalent hydration. rsc.org Ethyl 6- and 7-methylpteridine-4-carboxylates also readily form dihydrates, whereas ethyl 6,7-dimethylpteridine-4-carboxylate is only slightly hydrated. rsc.org This can be rationalized by the electron-donating nature of the methyl groups, which reduces the electrophilicity of the pyrazine ring, making it less susceptible to nucleophilic attack.
Computational studies can quantify these substituent effects by calculating changes in the atomic charges, electrostatic potential, and HOMO-LUMO energies upon substitution. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate calculated descriptors with experimentally observed reactivity.
Table 2: Effect of Methyl Substitution on Covalent Hydration of Ethyl Pteridine-4-carboxylates
| Compound | Substitution | Extent of Hydration |
|---|---|---|
| This compound | None | Readily forms dihydrate |
| Ethyl 6-methylpteridine-4-carboxylate | C6-Methyl | Readily forms dihydrate |
| Ethyl 7-methylpteridine-4-carboxylate | C7-Methyl | Readily forms dihydrate |
Molecular Docking and Fragment-Based Ligand Design Principles (focus on binding site interactions and chemical features)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ijfmr.comtandfonline.comresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.
Commonly observed interactions include hydrogen bonds between the nitrogen atoms of the pteridine ring and amino acid residues in the active site, as well as π-π stacking interactions between the aromatic pteridine ring and aromatic residues like phenylalanine, tyrosine, or tryptophan. acs.org The substituents on the pteridine ring play a crucial role in determining the binding affinity and selectivity. For this compound, the ethyl carboxylate group could potentially form hydrogen bonds or electrostatic interactions with the protein.
Fragment-based ligand design (FBLD) is another powerful approach in drug discovery where small molecular fragments are screened for binding to a target protein. Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead compound. The pteridine nucleus itself can be considered a key fragment that can be elaborated upon. The understanding of its binding modes from docking studies is crucial for the rational design of new inhibitors. The chemical features of this compound, such as its hydrogen bonding capabilities and the presence of an ester group, provide opportunities for chemical modification to enhance binding affinity and selectivity for a particular target.
Applications of Ethyl Pteridine 4 Carboxylate As a Chemical Scaffold and Intermediate
Strategic Role as a Versatile Intermediate in Organic Synthesis
Ethyl pteridine-4-carboxylate's significance in organic synthesis stems from its reactive nature and the presence of multiple sites for chemical modification. The electron-withdrawing character of the pteridine (B1203161) ring system, further enhanced by the carboxylate group, makes the pyrazine (B50134) ring susceptible to nucleophilic attack. herts.ac.ukthieme-connect.de This reactivity allows for the introduction of various functional groups and the construction of new ring systems.
One of the key reactions involving this compound is nucleophilic addition across the 5,6- and 7,8-bonds of the pteridine ring. researchgate.netrsc.org This has been exploited to create novel heterocyclic and polycyclic compounds. For instance, reaction with bifunctional nucleophiles can lead to the formation of new fused rings. researchgate.net The versatility of this intermediate is further highlighted by its use in the synthesis of substituted pteridines, which are precursors for a variety of biologically active molecules. ijfmr.comorientjchem.org The presence of the ethyl ester functionality also provides a handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or amidation, expanding the range of accessible derivatives.
Development of Novel Heterocyclic Systems and Polycyclic Compounds
The unique reactivity of this compound has been instrumental in the development of novel heterocyclic and polycyclic frameworks. By carefully selecting the reaction conditions and the nucleophile, chemists can control the outcome of the addition reactions to generate a diverse array of complex molecules.
A notable application is the synthesis of pteridines fused to other heterocycles. researchgate.net For example, the reaction of this compound with nucleophiles containing two functional groups can lead to the formation of new three- or four-ring systems. researchgate.net This approach has been used to synthesize 1,4-dioxinopteridines, 1,4-dithiinopteridines, pyrazinopteridines, and quinoxalinopteridines. researchgate.net The ability to construct such diverse polycyclic systems from a single, readily available starting material underscores the strategic importance of this compound in synthetic chemistry. These novel heterocyclic systems are of interest for their potential applications in medicinal chemistry and materials science. researchgate.net
Utilization in the Design and Synthesis of Pteridine-Based Scaffolds for Chemical Biology Research
The pteridine core is a prominent feature in many biologically important molecules, including enzyme cofactors and signaling molecules. nih.govderpharmachemica.com This has made pteridine-based scaffolds a focus of intense research in chemical biology, with this compound serving as a key starting point for the synthesis of molecular probes and potential therapeutic agents.
The versatility of this compound allows for the systematic modification of the pteridine scaffold to explore structure-activity relationships (SAR). nih.govacs.org By introducing different substituents at various positions of the pteridine ring, researchers can fine-tune the biological activity of the resulting compounds. This approach has been used to develop inhibitors of various enzymes, including those involved in cancer and infectious diseases. nih.govacs.org The pteridine scaffold's ability to interact with a wide range of biological targets makes it a "privileged scaffold" in medicinal chemistry. ijfmr.comorientjchem.org
Modulation of Pteridine Properties through Structural Modifications for Specific Chemical Interactions
The chemical and physical properties of the pteridine ring system can be precisely modulated through structural modifications of this compound. This allows for the design of molecules with specific chemical interaction capabilities, which is crucial for applications in areas such as drug design and materials science.
The introduction of electron-donating or electron-withdrawing groups at different positions on the pteridine ring can significantly alter its electronic properties, affecting its reactivity, redox potential, and ability to form non-covalent interactions such as hydrogen bonds and π-π stacking. nih.govnih.gov For example, the synthesis of various 2-substituted derivatives of this compound has been described, and the influence of the substituent on the extent and position of covalent hydration has been studied. rsc.org Furthermore, the carboxylate group can be modified to introduce different functionalities, enabling the attachment of the pteridine scaffold to other molecules or surfaces. This tunability is essential for creating molecules with tailored properties for specific applications. nih.govorientjchem.org
Chemical Relevance to Biosynthetic Pathways and Naturally Occurring Pterin (B48896) Derivatives (e.g., folic acid precursors, cofactors)
The pteridine ring system is the core structure of a class of naturally occurring compounds known as pterins, which play vital roles in various biological processes. nih.govderpharmachemica.comtandfonline.com this compound is chemically relevant to these natural pterin derivatives and their biosynthetic pathways.
Pterins are essential components of cofactors such as biopterin (B10759762) and folic acid. derpharmachemica.com Folic acid and its derivatives are crucial for one-carbon transfer reactions in the biosynthesis of nucleotides and amino acids. pnas.org The synthesis of folic acid in many microorganisms involves pteridine precursors. derpharmachemica.comtandfonline.com Therefore, understanding the chemistry of pteridine derivatives like this compound provides insights into these fundamental biosynthetic pathways. Furthermore, synthetic pteridine derivatives are often used as tools to study the enzymes involved in these pathways and as potential inhibitors for therapeutic purposes. acs.orgnih.gov The ability to synthesize and modify pteridine scaffolds is thus of great importance for both fundamental biological research and drug discovery. researchgate.net
Future Directions and Emerging Research Avenues in Ethyl Pteridine 4 Carboxylate Chemistry
Exploration of Undiscovered Reactivity and Functionalization Pathways
The presence of the strongly electron-withdrawing ethyl carboxylate group at the C4 position significantly influences the reactivity of the pteridine (B1203161) nucleus. This feature makes the heterocyclic system susceptible to nucleophilic attack, a characteristic that has been historically utilized. For instance, ethyl pteridine-4-carboxylate is known to readily add two molecules of water or ethanol (B145695) across its 5,6- and 7,8-bonds, forming stable dihydrates or diethanolates. rsc.org
Future research is set to move beyond these classical reactions to explore a wider array of nucleophiles and more complex functionalization strategies. The inherent electron deficiency of all carbon atoms in the pteridine ring system activates them for nucleophilic attack, opening the door for novel C-C and C-X bond-forming reactions. herts.ac.uk
Emerging areas of focus include:
Organometallic Coupling Reactions: While palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira have been employed for other pteridine derivatives, their systematic application to this compound is an area ripe for exploration. nih.govnih.gov These methods would enable the introduction of a diverse range of aryl, heteroaryl, and alkyl groups at various positions, creating libraries of novel compounds.
C-H Functionalization: Direct C-H activation and functionalization represent a powerful, atom-economical approach to modify the pteridine core. Developing methodologies for the regioselective C-H arylation, alkylation, or amination of the pteridine ring would bypass the need for pre-functionalized starting materials, streamlining the synthesis of complex derivatives.
Core Modifications: Investigating strategies for conformational restriction and further functionalization of the pteridine core could lead to compounds with enhanced biological activity or material properties. nih.gov This could involve annulation reactions to build additional rings onto the pteridine scaffold or the introduction of novel side chains.
Development of Greener and More Efficient Synthetic Methodologies
Traditional synthetic routes to pteridine derivatives often rely on multi-step procedures and the use of hazardous reagents and solvents. orientjchem.org The principles of green chemistry are increasingly guiding the development of new synthetic protocols that are more environmentally friendly, cost-effective, and efficient.
Future efforts will likely concentrate on the following green approaches for the synthesis of this compound and its derivatives:
| Green Synthetic Technique | Principle & Advantages | Relevance to Pteridine Synthesis |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times, increased yields, and higher product purity. | Can accelerate the classical Gabriel-Isay condensation between a 5,6-diaminopyrimidine and a 1,2-dicarbonyl compound, a cornerstone of pteridine synthesis. nih.govresearchgate.net |
| Mechanochemistry | Involves solvent-free or low-solvent reactions conducted by grinding or milling, reducing waste and often enabling reactions that are difficult in solution. nih.gov | Mechano-chemical reduction of pteridines has been shown to be a simple and cost-effective method. nih.gov This could be adapted for the synthesis and modification of this compound. |
| One-Pot Reactions | Combines multiple reaction steps into a single procedure without isolating intermediates, improving efficiency and reducing solvent use and waste. researchgate.net | Designing one-pot syntheses of functionalized pteridines from simple precursors would represent a significant improvement in efficiency over traditional multi-step approaches. |
| Benign Solvents | Replaces hazardous organic solvents with environmentally friendly alternatives like water, ethanol, or ionic liquids. | Developing synthetic routes that proceed efficiently in aqueous media or other green solvents is a key goal for sustainable chemical production. herts.ac.uk |
These greener methodologies promise not only to reduce the environmental impact of pteridine synthesis but also to provide more rapid and efficient access to novel derivatives for screening and application. youtube.com
Advanced Spectroscopic and In Situ Structural Probing Techniques
A deep understanding of the structure, reactivity, and interactions of this compound requires sophisticated analytical techniques that can provide real-time, high-resolution data. While traditional methods like NMR and mass spectrometry are foundational, emerging techniques offer unprecedented insight. researchgate.netrsc.orgmdpi.com
Future research will increasingly leverage:
High-Throughput Profiling: Techniques like high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-QTOF MS) enable the rapid and sensitive quantification of multiple pteridine derivatives simultaneously, which is crucial for studying complex reaction mixtures or biological samples. nih.gov
Fluorescence Correlation Spectroscopy (FCS): FCS is a highly sensitive technique that measures fluorescence fluctuations to determine the concentration and diffusion coefficient of molecules at the single-molecule level. researchgate.netfrontiersin.orgnih.gov It can be used to study the binding interactions of this compound derivatives with biological targets like proteins in real-time.
In Situ NMR Spectroscopy: Real-time NMR allows for the direct observation of reaction kinetics and the identification of transient intermediates. nih.govcopernicus.org Applying this to the reactions of this compound can provide crucial mechanistic details for optimizing reactions and discovering new reactivity.
Advanced Crystallography: Single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination. nih.gov Correlating solid-state structures with computational models and solution-state spectroscopic data will provide a comprehensive understanding of the molecule's conformational landscape.
These advanced methods will be instrumental in elucidating reaction mechanisms, characterizing novel derivatives, and probing the interactions of these molecules in complex biological and material systems.
Integration of Computational Design with High-Throughput Synthesis and Screening for Novel Pteridine Architectures
The synergy between computational chemistry and automated high-throughput methods is revolutionizing the discovery of new molecules. This integrated approach allows for the rational design of compounds with desired properties, followed by their rapid synthesis and evaluation.
The workflow for discovering novel pteridine architectures involves several key stages:
Computational Design and Virtual Screening: The process begins with in silico methods. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are used to create virtual libraries of pteridine derivatives based on the this compound scaffold. nih.govacs.orgresearchgate.netmdpi.com Molecular docking simulations can then predict the binding affinity and mode of these virtual compounds to a specific biological target, such as a kinase or reductase enzyme, allowing for the prioritization of the most promising candidates for synthesis. ijprs.comnih.gov
High-Throughput Synthesis (HTS): The prioritized virtual hits are then synthesized using automated robotic systems. mdpi.com These platforms can perform a large number of reactions in parallel, typically in microplate format, enabling the rapid creation of a physical library of diverse pteridine compounds.
High-Throughput Screening (HTS): The synthesized library is then subjected to HTS to identify "hits"—compounds that exhibit the desired activity (e.g., enzyme inhibition, antibacterial effects). chemdiv.comthermofisher.com This involves testing thousands of compounds quickly and efficiently using automated assays.
This integrated pipeline dramatically accelerates the discovery cycle, enabling researchers to navigate the vast chemical space of possible pteridine derivatives to identify novel compounds with high potential for therapeutic or material applications.
Strategic Applications in the Design of Chemically-Responsive Materials and Sensors Based on Pteridine Scaffolds
The inherent photophysical properties of the pteridine ring system make it an attractive scaffold for the development of "smart" materials and chemical sensors. Many pteridine derivatives are known to be fluorescent, and this fluorescence can be sensitive to the local chemical environment. mdpi.com
Future research in this area will focus on harnessing these properties to create:
Fluorescent Chemosensors: By strategically modifying the this compound core with specific recognition elements (receptors), it is possible to design sensors that exhibit a change in their fluorescence intensity or wavelength upon binding to a target analyte. nih.gov Potential targets include:
Metal Ions: The nitrogen atoms within the pteridine ring can act as chelating sites for metal ions. Binding of ions like Cu²⁺, Zn²⁺, or Hg²⁺ could modulate the electronic structure of the molecule, leading to a detectable fluorescent response. nih.govmdpi.com
pH Sensors: The basicity of the nitrogen atoms means the fluorescence of the pteridine scaffold is often pH-dependent, a property that can be fine-tuned for sensing applications.
Biomolecules: Functionalization with moieties that bind to specific biomolecules could lead to sensors for disease markers or other biologically relevant analytes.
Chemically-Responsive Polymers: Incorporating the pteridine unit into polymer chains could yield materials that change their properties (e.g., color, solubility, conformation) in response to a chemical stimulus. Such materials could find applications in drug delivery, self-healing materials, and environmental monitoring. The design principle often involves a fluorophore-spacer-receptor architecture, where analyte binding at the receptor site triggers a change in the fluorophore's emission through processes like photoinduced electron transfer (PET). researchgate.netmdpi.com
By leveraging the unique electronic and photophysical characteristics of the this compound scaffold, researchers can develop a new generation of advanced materials with tailored sensing and responsive capabilities.
Q & A
Q. What are the established synthetic routes for ethyl pteridine-4-carboxylate, and how do reaction conditions influence yield and purity?
this compound is synthesized via condensation of ethyl 5,6-diaminopyrimidine-4-carboxylate with glyoxal derivatives under controlled thermal conditions. A common method involves heating the precursor in polyglyoxaldiglyme at 155°C for 15 minutes, followed by solvent removal . Key factors affecting yield include reaction temperature, solvent choice, and stoichiometric ratios of reactants. Characterization via H/C NMR and HPLC is critical to confirm purity (>98%) and structural integrity .
Q. What analytical techniques are recommended for characterizing this compound in academic research?
Standard methods include:
- NMR spectroscopy : To confirm the ester group (δ ~4.3 ppm for ethyl CH) and pteridine ring protons.
- HPLC : For purity assessment (e.g., C18 column, acetonitrile/water mobile phase).
- Mass spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H] at m/z corresponding to CHNO). Cross-validation using multiple techniques minimizes misassignment risks .
Q. What safety protocols are essential when handling this compound in laboratory settings?
The compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Mandatory precautions include:
- Use of PPE (gloves, lab coat, goggles).
- Handling in a fume hood with proper ventilation.
- Storage at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for improved regioselectivity in pteridine ring formation?
Regioselectivity challenges arise from competing pathways during cyclization. Strategies include:
- Solvent modulation : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the C4 position.
- Catalytic additives : Lewis acids (e.g., ZnCl) can direct electron-deficient intermediates.
- Kinetic vs. thermodynamic control : Lower temperatures (e.g., 120°C) may favor kinetic products, while prolonged heating shifts equilibrium .
Q. What experimental approaches are suitable for studying the stability of this compound under varying pH and temperature conditions?
Design a stability assay with:
Q. How can computational chemistry models (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density profiles of the pteridine ring, identifying susceptible sites for nucleophilic attack. For example, the C7 position may exhibit higher electrophilicity due to resonance effects from the adjacent carboxylate group .
Q. What strategies resolve contradictory data in crystallographic studies of this compound derivatives?
Discrepancies in crystal structures often arise from polymorphism or twinning. Solutions include:
- High-resolution data collection : Use synchrotron radiation for <1.0 Å resolution.
- SHELX refinement : Apply twin-law corrections (e.g., BASF parameter in SHELXL) to model overlapping lattices.
- Validation tools : Check R and CC to assess data quality .
Methodological Considerations
Q. How should researchers design experiments to investigate the biological activity of this compound while ensuring reproducibility?
- Dose-response assays : Use standardized cell lines (e.g., HEK293) with triplicate technical replicates.
- Negative controls : Include solvent-only (e.g., DMSO) and parent scaffold (pteridine without ester) comparators.
- Data transparency : Publish raw datasets and statistical analysis codes (e.g., R/Python scripts) .
Q. What ethical and regulatory frameworks apply to studies involving this compound in biomedical research?
Compliance with institutional review boards (IRBs) is mandatory for:
- Toxicity reporting : Document all adverse events (e.g., LD in animal models).
- Data integrity : Use electronic lab notebooks (ELNs) for tamper-proof record-keeping.
- Material transfer agreements (MTAs) : Required for sharing proprietary derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
